

Pomalidomide 4'-alkylC2-azide for Antibody-Drug Conjugate Development: Applications and Protocols

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Compound of Interest

Compound Name: Pomalidomide 4'-alkylC2-azide

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Introduction

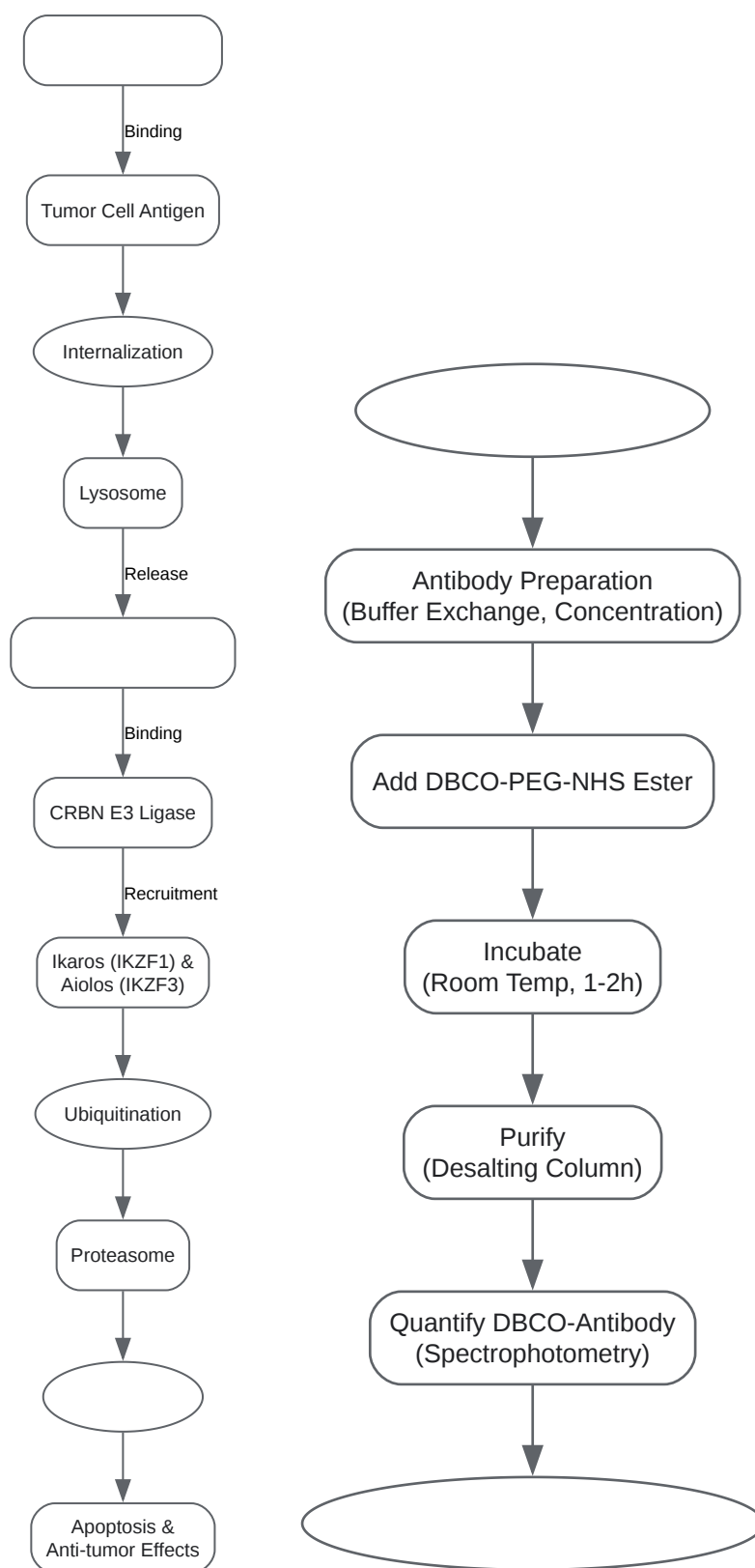
Pomalidomide, a potent immunomodulatory agent, has garnered significant attention as a payload for antibody-drug conjugates (ADCs). Its mechanism of action, which involves hijacking the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of neo-substrates like the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), offers a novel approach to cancer therapy. The functionalization of pomalidomide with a 4'-alkylC2-azide linker enables its site-specific conjugation to antibodies via click chemistry, leading to the generation of homogeneous and potent ADCs.

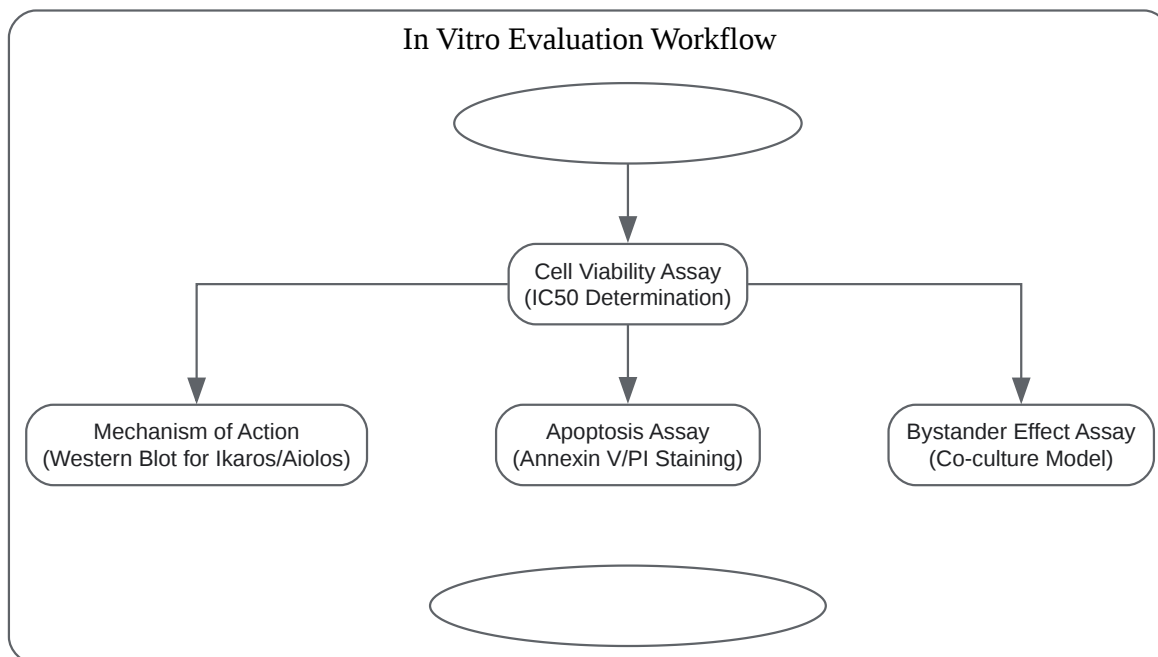
This document provides detailed application notes and experimental protocols for the development of pomalidomide-based ADCs using **Pomalidomide 4'-alkylC2-azide**. It is intended to guide researchers through the synthesis, characterization, and in vitro evaluation of these novel therapeutic agents.

Mechanism of Action of Pomalidomide-Based ADCs

Pomalidomide-based ADCs combine the tumor-targeting specificity of a monoclonal antibody with the potent protein degradation activity of pomalidomide. Upon binding to the target antigen on the surface of a cancer cell, the ADC is internalized. Inside the cell, the pomalidomide

payload is released and binds to the CRBN E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of Ikaros and Aiolos. The degradation of these transcription factors results in direct anti-tumor effects and modulation of the tumor microenvironment.





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- To cite this document: BenchChem. [Pomalidomide 4'-alkylC2-azide for Antibody-Drug Conjugate Development: Applications and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12379100#pomalidomide-4-alkylc2-azide-for-antibody-drug-conjugate-development>]

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